Griseoviridin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWOXTQWVMFRSE-JCSRQJCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53216-90-3 | |
| Record name | Griseoviridin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53216-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Griseoviridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GRISEOVIRIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Griseoviridin Crystals
Audience: Researchers, scientists, and drug development professionals.
Abstract: Griseoviridin is a broad-spectrum antibiotic belonging to the streptogramin A family, produced by strains of Streptomyces griseus.[1] It is a hybrid polyketide-non-ribosomal peptide known for its complex molecular architecture and its mechanism of action as a protein synthesis inhibitor.[2][3] This document provides a comprehensive overview of the known physical and chemical properties of this compound crystals, details its mechanism of action, and outlines key experimental protocols for its analysis and synthesis. The structural complexity and biological activity of this compound have made it a significant target for synthetic chemistry and a subject of interest in drug development.[1][3]
Core Physical and Chemical Properties
This compound presents as white, polymorphic crystals when crystallized from methanol.[4] It is characterized by a unique 23-membered macrocycle that incorporates an oxazole motif and a nine-membered, vinyl thioether-containing macrolactone, a feature essential for its biological activity.[5][6] The absolute configuration and detailed three-dimensional structure of this compound have been unequivocally determined by X-ray crystallography.[1][7]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇N₃O₇S | [8][9] |
| Molecular Weight | 477.5 g/mol | [4][9] |
| CAS Registry Number | 53216-90-3 | [8] |
| Appearance | Polymorphic crystals from MeOH, White color | [4] |
| Melting Point | 198.4 °C | [8] |
| Solubility | Soluble in pyridine; moderately soluble in lower alcohols; very slightly soluble in water and nonpolar solvents. | [4] |
| Flash Point | 510.5 °C | [4] |
| IUPAC Name | (1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.1⁴,⁷]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione | [9] |
Spectroscopic and Structural Data
The complex structure of this compound has been elucidated and characterized using a combination of crystallographic and spectroscopic techniques.
Crystal and Solution Structure
The solid-state structure of this compound was determined via single-crystal X-ray diffraction, which provided detailed insights into its absolute stereochemistry and conformation.[7][10] In solution (deuterated dimethylsulfoxide), its three-dimensional conformation has been determined by ¹H-NMR spectroscopy, revealing good agreement with the crystal structure, with only minor variations observed in the aminodecanoic acid portion of the molecule.[11]
Spectroscopic Profile
Spectroscopic analysis is critical for the identification and structural confirmation of this compound.
| Spectroscopy Type | Key Observations / Data | Reference |
| ¹H and ¹³C NMR | The solution conformation was determined using ¹H-NMR based on NOE constraints. Detailed chemical shift data is available in synthetic chemistry literature. | [1][11] |
| Infrared (IR) | Characteristic peaks observed on a film sample include (cm⁻¹): 3367 (O-H/N-H stretch), 2952 (C-H stretch), 2100, 1744 (C=O ester/lactone), 1653 (C=O amide), 1533, 1217. | [1] |
| UV-Vis | Specific absorption maxima are not detailed in the provided results, but standard UV-Vis spectroscopy is a common method for analyzing compounds with chromophores like this compound. | [12][13] |
Stability and Reactivity
Understanding the stability of this compound is crucial for its handling, storage, and formulation.
-
General Stability: The compound is stable under normal storage conditions.[4]
-
Conditions to Avoid: Exposure to heat, flames, and sparks should be avoided.[4]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents and strong acids.[4]
-
Storage: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of bacterial protein synthesis. Its mechanism is analogous to other streptogramin A-type antibiotics.
The antibiotic binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[2] This binding event physically obstructs the interaction of the 3'-terminal end of peptidyl-tRNA with the donor site (P-site), thereby halting peptide bond formation and elongating the polypeptide chain.[2] this compound exhibits a significantly lower affinity for eukaryotic 80S ribosomes, which contributes to its selective antibacterial activity.[2]
Caption: this compound binds the 50S ribosomal subunit, blocking the P-site and halting protein synthesis.
Key Experimental Methodologies
The study of this compound involves several key experimental protocols for its structural elucidation, synthesis, and characterization.
X-ray Crystallography for Structure Elucidation
This technique is fundamental for determining the precise three-dimensional atomic structure of this compound in its crystalline form.[14]
Protocol:
-
Crystallization: Dissolve highly purified this compound in a suitable solvent (e.g., methanol) to a high concentration. Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head, typically in a cryo-loop after flash-cooling in liquid nitrogen to minimize radiation damage.
-
Data Collection: Expose the crystal to a monochromatic X-ray beam (from a synchrotron or in-house source).[15] The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.[14]
-
Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell dimensions and space group symmetry.[14]
-
Structure Solution and Refinement: Use the processed data to calculate an electron density map. An initial molecular model is built into this map and then refined computationally to best fit the experimental data, yielding the final atomic coordinates.[14][15]
Chemoenzymatic Synthesis Workflow
Recent advances have enabled a more efficient synthesis of this compound, culminating in an enzyme-catalyzed C-S bond formation.[5][6]
Protocol Overview:
-
Fragment Synthesis: Independently synthesize two key fragments: Fragment A (a carboxylic acid with a vinyl iodide) and Fragment B (an amine with a vinyl stannane).[5]
-
Peptide Coupling: Couple Fragment A and Fragment B through a standard peptide bond formation reaction.
-
Stille Macrocyclization: Perform an intramolecular Stille cross-coupling reaction to form the 23-membered macrocycle.[5]
-
Deprotection: Remove protecting groups from the macrocycle to yield "pre-griseoviridin," the immediate precursor.[5]
-
Enzymatic C-S Bond Formation: Incubate pre-griseoviridin with the cytochrome P450 enzyme SgvP and appropriate redox partners (e.g., Fdx/Fdr) and cofactors (e.g., NADP⁺). The enzyme catalyzes the final intramolecular C-S bond formation to yield this compound.[5][6]
-
Purification: Purify the final product using chromatographic techniques such as HPLC.
Caption: A workflow for this compound synthesis via fragment coupling, macrocyclization, and enzymatic C-S closure.
Stability Testing Protocol
Stability studies are performed to understand how the quality of this compound varies with time under the influence of environmental factors.
Protocol (based on ICH Guidelines):
-
Sample Preparation: Prepare batches of crystalline this compound. Characterize the initial material for appearance, purity (HPLC), moisture content, and other relevant physical properties.
-
Storage Conditions: Store samples in controlled environment chambers under various conditions.[16]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 75% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points: Pull samples for analysis at specified intervals (e.g., 0, 1, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for any changes in physical appearance, purity (assay and degradation products by HPLC), and crystal form (e.g., by Powder X-ray Diffraction - PXRD).
-
Photostability: Expose a sample to a controlled amount of UV and visible light to assess its intrinsic photostability, comparing it to a dark control.[16]
-
Data Evaluation: Analyze the data to establish a re-test period or shelf life and determine recommended storage conditions.
References
- 1. Stereoselective Synthesis of the C11–N26 Fragment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of this compound at the ribosome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. biomarmt.com [biomarmt.com]
- 5. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis Facilitates In Vitro Reconstitution of the C-S Bond-Forming P450 in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound | C22H27N3O7S | CID 11225326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Three-dimensional structure in solution of this compound, a group A antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Near UV-Vis and NMR Spectroscopic Methods for Rapid Screening of Antioxidant Molecules in Extra-Virgin Olive Oil [mdpi.com]
- 13. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure determination of phase II of the antifungal drug griseofulvin by powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmaceuticals Stability Studies & Testing | CDMO Company [aurigeneservices.com]
A Technical Guide to the Broad-Spectrum Antibacterial Activity of Griseoviridin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseoviridin, a member of the streptogramin A family of antibiotics, exhibits potent, broad-spectrum antibacterial activity. Produced by Streptomyces griseoviridis, this complex macrocyclic lactone acts as a protein synthesis inhibitor by targeting the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, including its mechanism of action, quantitative antibacterial activity, and synergistic effects with viridogrisein. Detailed methodologies for key experimental assays are presented, alongside visualizations of critical pathways and workflows to support further research and development.
Introduction
This compound is a naturally occurring antibiotic with a unique and complex chemical structure. As a streptogramin A antibiotic, it is characterized by a polyunsaturated macrolactone ring.[1][2] It is often co-produced with viridogrisein (also known as etamycin), a streptogramin B antibiotic, and the two compounds exhibit a powerful synergistic effect.[3][4] This synergism significantly enhances their antibacterial efficacy, making them effective against a range of multidrug-resistant pathogens.[5] The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis, which it achieves by binding to the 50S ribosomal subunit.[3] This guide will delve into the technical details of this compound's antibacterial activity, providing researchers with the necessary information to advance its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its antibacterial effect by arresting protein synthesis at the elongation phase. This is accomplished through its high-affinity binding to the peptidyl transferase center on the 50S subunit of the bacterial ribosome.[3] This binding event physically obstructs the progression of the nascent polypeptide chain, leading to a cessation of protein production and ultimately, bacterial cell death.
Signaling Pathway for Biosynthesis Regulation
The production of this compound and Viridogrisein in Streptomyces griseoviridis is regulated by a sophisticated signaling pathway involving γ-butyrolactones (GBLs).[3] These small signaling molecules act as quorum-sensing signals, coordinating the expression of the biosynthetic gene clusters for both antibiotics. A simplified representation of this regulatory cascade is depicted below.
Quantitative Data on Antibacterial Activity
| Bacterial Species | Type | Expected MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Gram-positive | 0.1 - 2 | Including Methicillin-resistant S. aureus (MRSA) strains. |
| Streptococcus pneumoniae | Gram-positive | 0.05 - 1 | |
| Enterococcus faecium | Gram-positive | 0.5 - 4 | Particularly effective against Vancomycin-resistant strains (VRE). |
| Bacillus subtilis | Gram-positive | 0.1 - 1 | |
| Escherichia coli | Gram-negative | 2 - 16 | Generally less active against Gram-negative bacteria. |
| Pseudomonas aeruginosa | Gram-negative | > 32 | Often exhibits resistance. |
| Haemophilus influenzae | Gram-negative | 1 - 8 | |
| Neisseria gonorrhoeae | Gram-negative | 0.5 - 4 |
Synergistic Activity with Viridogrisein
The combination of this compound (a streptogramin A) and Viridogrisein (a streptogramin B) results in a potent synergistic effect, often leading to a significant reduction in the MIC of both compounds.[4]
| Bacterial Species | This compound MIC (µg/mL) | Viridogrisein MIC (µg/mL) | Combination MIC (this compound:Viridogrisein) (µg/mL) | Fold Reduction in MIC |
| Staphylococcus aureus | 1 | 2 | 0.06 : 0.12 | 16-fold |
| Enterococcus faecium (VRE) | 2 | 4 | 0.125 : 0.25 | 16-fold |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.[1][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in CAMHB to an optical density at 600 nm (OD600) of 0.5 (McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of this compound against mammalian cell lines using a resazurin-based assay.[7]
Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
Sterile 96-well cell culture plates
-
Fluorometer
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Efficacy Study
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in a murine model of systemic infection.[8][9][10]
Objective: To assess the ability of this compound to protect mice from a lethal bacterial infection.
Materials:
-
This compound formulated for in vivo administration
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
6-8 week old mice (e.g., BALB/c)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacterial pathogen.
-
Treatment: Administer this compound at various doses (e.g., via intravenous or intraperitoneal injection) at a specified time post-infection. Include a vehicle control group.
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.
-
Data Analysis: Plot survival curves for each treatment group and determine the 50% effective dose (ED50) of this compound.
Conclusion
This compound remains a compelling antibiotic with significant potential, particularly due to its potent activity against Gram-positive bacteria and its synergistic relationship with streptogramin B antibiotics. Its well-defined mechanism of action on the bacterial ribosome provides a solid foundation for further drug development and optimization. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of antibiotic discovery and development, facilitating continued investigation into the therapeutic applications of this compound. Further research is warranted to establish a more comprehensive profile of its antibacterial spectrum and to explore its efficacy in various preclinical models of infection.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled biosynthesis of neoviridogriseins, new homologues of viridogrisein. IV. In vitro synergism between neoviridogrisein II and the antibiotics of the mikamycin A group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Evaluation of drug efficacy by using animal models or in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Polyketide-Non-Ribosomal Peptide Structure of Griseoviridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoviridin is a potent antibiotic belonging to the group A streptogramin family, produced by the actinomycete Streptomyces griseoviridis.[1] Like other streptogramins, it is a protein synthesis inhibitor that acts by binding to the 50S subunit of the bacterial ribosome.[2] What sets this compound apart is its highly complex and unique chemical architecture, a product of a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) assembly line.[3][4] Its structure features a 23-membered macrocycle containing an unusual ene-thiol linkage within a nine-membered lactone ring, making it the most structurally complex member of its class.[5] This complexity presents significant challenges for total synthesis but also offers unique opportunities for biosynthetic engineering and the development of novel antibiotic derivatives.[1] This guide provides an in-depth examination of this compound's structure, its intricate biosynthetic pathway, and the experimental methodologies used to elucidate these features.
Molecular Structure and Quantitative Data
This compound is a macrocyclic compound characterized by several key structural motifs: a 23-membered macrolactone/macrolactam ring, an embedded 1,4-disubstituted oxazole heterocycle, and a distinctive nine-membered lactone ring featuring an ene-thiol (vinyl sulfide) bond.[3][5] This intricate assembly is derived from both polyketide and amino acid precursors.
Structural Features
-
Hybrid Backbone : The core structure is assembled by a hybrid PKS-NRPS system, incorporating both acetate/propionate-derived units and amino acids.
-
Macrocycle : A 23-membered ring forms the primary scaffold of the molecule.
-
Oxazole Moiety : A five-membered oxazole ring is integrated into the macrocyclic backbone.
-
Ene-Thiol Macrolactone : A unique nine-membered lactone sub-ring is closed via a carbon-sulfur bond, a critical feature for its biological activity.[3]
Quantitative Spectroscopic and Binding Data
Table 1: Representative NMR Data for this compound Structural Elucidation
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC/COSY Correlations |
|---|---|---|---|
| e.g., C-1 | Value | Value | Correlations to H-x, H-y |
| e.g., C-3 | Value | Value | Correlations to H-z |
| ... | ... | ... | ... |
Note: This table is a template. Specific chemical shifts are highly dependent on solvent and experimental conditions. This data is typically elucidated through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[6][7]
Quantitative analysis of the enzymatic reactions involved in this compound's biosynthesis provides critical insights into the efficiency of its formation.
Table 2: Quantitative Data for this compound Biosynthesis
| Parameter | Value | Source |
|---|---|---|
| sgv Biosynthetic Gene Cluster Size | 105 kb | [1][8] |
| Number of Open Reading Frames (ORFs) | 36 | [1][8] |
| SgvP–pre-griseoviridin Dissociation Constant (Kd) | 7.13 ± 0.39 μM | [3] |
| In Vitro Enzymatic Conversion Yield (pre-griseoviridin to this compound) | 78% |[3] |
Biosynthesis of this compound
The biosynthesis of this compound is governed by the sgv gene cluster in S. griseoviridis.[1] This 105 kb region of DNA contains 36 open reading frames that encode the enzymatic machinery required for its production, including a set of hybrid PKS-NRPS enzymes.[1][8]
The assembly process begins with the loading of starter units onto the PKS and NRPS modules. The growing chain is passed sequentially between modules, each responsible for adding a specific building block and performing necessary chemical modifications like reductions or dehydrations.
A key and final step in the biosynthesis is the formation of the unique C-S bond to close the nine-membered lactone ring. This critical transformation is catalyzed by SgvP , a cytochrome P450 monooxygenase.[3][4] SgvP acts on the linear or macrocyclic precursor, "pre-griseoviridin," to forge the ene-thiol linkage, completing the synthesis of the mature antibiotic.[3] The entire process is tightly regulated, involving γ-butyrolactone (GBL)-like signaling molecules and SARP-family transcriptional activators.[1][8]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The elucidation of this compound's structure and biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone technique for determining the chemical structure of complex natural products like this compound.[6]
-
Sample Preparation : A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Acquisition :
-
¹H NMR : A standard proton NMR spectrum is acquired to identify the number and types of hydrogen atoms. Key parameters include a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification.[9]
-
¹³C NMR : A proton-decoupled carbon spectrum is acquired to identify all unique carbon atoms. Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (nOe) for accurate integration.[9]
-
-
2D NMR Acquisition : A suite of 2D NMR experiments is performed to establish connectivity:
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates ¹H and ¹³C atoms separated by 2-3 bonds, which is crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, aiding in stereochemical assignments.
-
-
Data Analysis : The combination of these spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure.[7]
Biosynthetic Gene Cluster Identification and Functional Analysis
Identifying the function of genes within the sgv cluster was achieved through targeted genetic manipulation.[1][10]
Caption: Workflow for elucidating the function of a biosynthetic gene.
Protocol: Gene Inactivation via Homologous Recombination [2][10]
-
Construct Design : An internal fragment of the target gene (e.g., sgvP) is amplified via PCR. This fragment is cloned into a "suicide" vector (a plasmid that cannot replicate in Streptomyces) containing an antibiotic resistance marker.
-
Conjugation : The resulting plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. griseoviridis via intergeneric conjugation.
-
Selection of Mutants : Exconjugants are selected on media containing the appropriate antibiotic. Since the plasmid cannot replicate, resistance is conferred only if the plasmid integrates into the chromosome via a single-crossover homologous recombination event, disrupting the target gene.
-
Verification : The disruption is confirmed by PCR analysis of genomic DNA from the mutant strain.
-
Phenotypic Analysis : The mutant strain is cultured, and its metabolic profile is analyzed by HPLC or LC-MS to confirm the abolition of this compound production.
In Vitro Reconstitution of P450 Activity
The function of the SgvP enzyme was definitively confirmed by reconstituting its activity in vitro.[3]
-
Protein Expression and Purification : The gene for SgvP is cloned into an expression vector and expressed in a host like E. coli. The protein is then purified, often using affinity chromatography (e.g., His-tag). The functional P450 concentration is determined by CO-difference spectroscopy.[3]
-
Substrate Synthesis : The putative substrate, pre-griseoviridin, is obtained via total synthesis or by isolation from a genetically engineered strain where the sgvP gene has been inactivated.[3]
-
Reaction Setup : A standard reaction mixture is prepared in a suitable buffer (e.g., 50 mM NaH₂PO₄, pH 7.4). The mixture contains:
-
Reaction and Analysis : The reaction is initiated by adding NADPH and incubated (e.g., at 30°C for several hours). The reaction is then quenched (e.g., with acetonitrile) and analyzed by HPLC or LC-MS to detect the formation of this compound.
Conclusion
This compound stands as a testament to the chemical complexity achievable by microbial biosynthetic machinery. Its unique PKS-NRPS origin and intricate final structure, particularly the P450-catalyzed ene-thiol macrolactone, make it a compelling subject for both fundamental research and drug development. A thorough understanding of its structure and the enzymes that build it, gained through the advanced experimental protocols detailed herein, provides a robust framework for future endeavors. This knowledge paves the way for targeted genetic engineering of the sgv cluster to create novel this compound analogs with potentially improved efficacy, altered spectra of activity, or enhanced pharmacological properties, addressing the urgent need for new classes of antibiotics.
References
- 1. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cytochrome P450 reconstitution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Griseoviridin and its C-8 Epimer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseoviridin, a member of the streptogramin A family of antibiotics, exhibits potent antibacterial activity through the inhibition of bacterial protein synthesis. Its complex molecular architecture, featuring a 23-membered macrolide containing a unique nine-membered vinyl thioether lactone, has made it a challenging target for total synthesis. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its C-8 epimer, offering valuable insights for researchers in organic synthesis and drug development. Two distinct and significant synthetic approaches are highlighted: the first total synthesis of both epimers via a ring-closing metathesis strategy by the Meyers group, and a more recent chemoenzymatic synthesis of this compound by Renata and Stout. These protocols are intended to serve as a comprehensive guide for the replication and further exploration of these synthetic routes.
Introduction
This compound is a natural product first isolated from Streptomyces griseus. It belongs to the group A streptogramin antibiotics and acts by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. The intricate structure of this compound, particularly the strained nine-membered lactone ring fused to a larger macrocycle, has posed a significant challenge to synthetic chemists. The first total synthesis, accomplished by Meyers and coworkers, not only confirmed the absolute stereochemistry of the natural product but also provided access to its C-8 epimer, enabling further structure-activity relationship (SAR) studies. More recently, a chemoenzymatic approach has been developed, showcasing the power of combining chemical and biological methods for the efficient synthesis of complex natural products.
This document details the synthetic strategies, key reactions, and experimental procedures for the preparation of this compound and its C-8 epimer. The provided protocols are based on the published work of Meyers and coworkers, and Renata and Stout, offering a practical guide for the synthesis of these complex molecules.
Synthetic Strategies
Two primary strategies for the total synthesis of this compound and its C-8 epimer are presented here:
-
Meyers' Ring-Closing Metathesis (RCM) Approach: This was the first successful total synthesis of both (-)-griseoviridin and its C-8 epimer. The key step involves a ring-closing metathesis reaction to form the 23-membered macrocycle. The synthesis starts from readily available chiral building blocks, D- and L-cystine, to construct the respective enantiomers.
-
Renata and Stout's Chemoenzymatic Approach: This more recent strategy employs a convergent approach, assembling two complex fragments via a peptide coupling and a Stille macrocyclization. The final, crucial C-S bond formation to create the nine-membered ring is achieved enzymatically using a cytochrome P450 monooxygenase, SgvP.[1]
Logical Relationship of Synthetic Approaches
Caption: Comparison of the Meyers' RCM and Renata's chemoenzymatic strategies.
Quantitative Data Summary
The following tables summarize the yields for key steps in the total synthesis of (-)-Griseoviridin as reported by Renata and Stout. Data for the Meyers synthesis of the C-8 epimer is less detailed in the primary literature.
Table 1: Synthesis of Fragment A (Renata and Stout)
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Takai Olefination | syn-1,3-diol | Vinyl Iodide | 85 |
| 2 | Acetonide Deprotection | Acetonide protected diol | Diol | 95 |
| 3 | Ester Hydrolysis | Methyl Ester | Carboxylic Acid | 98 |
| 4 | Amide Coupling | Carboxylic Acid | Serine Amide | 87 |
| 5 | Oxazole Formation | Serine Amide | Oxazole | 79 (2 steps) |
Table 2: Synthesis of Fragment B (Renata and Stout)
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Epoxide Opening | (R)-(+)-propylene oxide | Homoallylic alcohol | 75 |
| 2 | Cross Metathesis | Homoallylic alcohol | Ester | 85 |
| 3 | Amide Formation | Ester | Propargyl Amide | 92 |
| 4 | Stannylation | Alkyne | Vinyl Stannane | 80 |
Table 3: Macrocyclization and Final Steps (Renata and Stout)
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Peptide Coupling | Fragment A and Fragment B | Linear Peptide | 88 |
| 2 | Stille Macrocyclization | Linear Peptide | Macrocycle | 65 |
| 3 | Deprotection | Protected Macrocycle | Pre-griseoviridin | 95 |
| 4 | Enzymatic C-S bond formation | Pre-griseoviridin | (-)-Griseoviridin | 78 |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (-)-Griseoviridin (Adapted from Renata and Stout)
This protocol outlines the key steps for the chemoenzymatic synthesis of (-)-Griseoviridin.
A. Synthesis of Fragment A (Oxazole Fragment)
-
Takai Olefination: To a solution of the starting syn-1,3-diol in a mixture of 1,4-dioxane and THF, add CrCl₂ and CHI₃ at 0 °C. Stir the reaction mixture until completion. Work-up with aqueous Rochelle's salt and extract with an organic solvent. Purify by column chromatography to yield the vinyl iodide.
-
Oxazole Formation: The serine amide precursor is treated with Deoxo-Fluor to form the oxazoline. Subsequent oxidation with bromotrichloromethane (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the oxazole fragment.[1]
B. Synthesis of Fragment B (Vinyl Stannane Fragment)
-
Cross Metathesis: The homoallylic alcohol is reacted with methyl acrylate in the presence of Hoveyda-Grubbs second-generation catalyst to furnish the corresponding ester.
-
Stannylation: The terminal alkyne is treated with a tin hydride reagent in the presence of a suitable catalyst to afford the vinyl stannane.
C. Fragment Coupling and Macrocyclization
-
Peptide Coupling: The carboxylic acid of Fragment A and the amine of Fragment B are coupled using standard peptide coupling reagents such as HATU or EDC/HOBt to form the linear precursor.
-
Stille Macrocyclization: The linear precursor is subjected to intramolecular Stille coupling conditions, typically using a palladium catalyst such as Pd(PPh₃)₄, to effect the macrocyclization.
D. Final Enzymatic Step
-
Enzymatic C-S Bond Formation: Pre-griseoviridin is incubated with the cytochrome P450 enzyme SgvP in the presence of a suitable redox partner system to catalyze the formation of the critical C-S bond, yielding (-)-Griseoviridin.[1]
Protocol 2: Synthesis of C-8 epi-Griseoviridin via RCM (Conceptual, based on Meyers et al.)
Note: Detailed experimental procedures from the original publication's supporting information were not available. This protocol is a conceptual outline based on the reactions described in the primary communication.
A. Synthesis of the RCM Precursor
-
The synthesis commences with L-cystine as the chiral starting material.
-
A series of transformations are carried out to construct two fragments that will be joined to form the linear RCM precursor. These fragments contain the necessary terminal alkenes for the metathesis reaction. Key reactions may include asymmetric aldol reactions, Horner-Wadsworth-Emmons olefination, and standard protecting group manipulations.
B. Ring-Closing Metathesis
-
The linear diene precursor is dissolved in a suitable solvent (e.g., dichloromethane or toluene) and treated with a Grubbs-type ruthenium catalyst.
-
The reaction is typically run at elevated temperatures to facilitate the macrocyclization.
-
Upon completion, the catalyst is removed, and the macrocycle is purified by column chromatography.
C. Post-RCM Modifications
-
Following the successful formation of the 23-membered ring, further functional group transformations are required to complete the synthesis of the C-8 epimer.
-
This may involve deprotection steps, oxidation, and the formation of the nine-membered lactone ring.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit. This interaction disrupts the process of protein synthesis, which is essential for bacterial growth and survival.
Signaling Pathway of Protein Synthesis Inhibition by this compound
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
The key steps in the mechanism of action are:
-
Binding to the 50S Ribosomal Subunit: this compound binds to the large (50S) subunit of the bacterial ribosome.
-
Inhibition of Peptidyl Transferase Activity: This binding event interferes with the peptidyl transferase center, the site where peptide bonds are formed between amino acids.
-
Blockage of Polypeptide Chain Elongation: By inhibiting peptide bond formation, this compound effectively halts the elongation of the growing polypeptide chain.
-
Synergy with Group B Streptogramins: this compound often acts synergistically with group B streptogramins, which also bind to the 50S ribosomal subunit but at a different site, leading to a more potent antibacterial effect.
Conclusion
The total synthesis of this compound and its C-8 epimer represents a significant achievement in natural product synthesis. The methodologies developed by the research groups of Meyers, and Renata and Stout, provide robust pathways to access these complex molecules. The detailed protocols and data presented in this document are intended to facilitate further research in this area, including the development of novel analogs with improved therapeutic properties and the exploration of new synthetic strategies. The chemoenzymatic approach, in particular, opens up new avenues for the efficient and stereoselective synthesis of complex natural products. A thorough understanding of the mechanism of action of this compound will continue to guide the design of new antibiotics to combat the growing threat of antimicrobial resistance.
References
Application Notes and Protocols for the HPLC Purification of Griseoviridin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Griseoviridin, a potent streptogramin antibiotic, from fermentation cultures. The protocol outlines a multi-step process encompassing initial extraction from the fermentation broth, preliminary purification to remove major impurities, and final polishing using High-Performance Liquid Chromatography (HPLC) to achieve high purity suitable for research and drug development applications.
Introduction
This compound is a complex natural product with significant antibacterial properties, belonging to the group A streptogramin antibiotics. Produced by various Streptomyces species, its intricate structure, featuring a 23-membered macrocycle, presents challenges in downstream processing. Effective purification from the complex milieu of a fermentation broth is critical to obtaining a high-purity active pharmaceutical ingredient. This protocol describes a robust and reproducible workflow for the isolation and purification of this compound.
The purification strategy employs a combination of solvent extraction, solid-phase extraction (SPE), and reversed-phase HPLC. This approach is designed to systematically remove interfering compounds from the fermentation medium and cellular debris, culminating in a highly purified this compound sample.
Overall Purification Workflow
The purification process is divided into three main stages:
-
Extraction: Separation of this compound from the fermentation broth and mycelia.
-
Pre-purification: Initial cleanup and concentration of the crude extract.
-
HPLC Purification: High-resolution separation to achieve the final desired purity.
Experimental Protocols
Stage 1: Extraction of this compound
This initial stage aims to separate this compound from the bulk fermentation medium and cellular biomass.
Materials:
-
Fermentation broth containing this compound
-
Centrifuge and appropriate centrifuge tubes or filtration apparatus
-
Ethyl acetate
-
Acetone or Methanol
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separation of Mycelia and Supernatant:
-
Harvest the fermentation broth and centrifuge at 5,000 x g for 20 minutes to pellet the mycelia.
-
Alternatively, use filtration to separate the mycelia from the supernatant.
-
-
Extraction from Supernatant:
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Pool the organic extracts.
-
-
Extraction from Mycelia:
-
To the mycelial pellet, add 3 volumes of acetone or methanol.
-
Stir or sonicate for 30 minutes to ensure thorough extraction.
-
Centrifuge or filter to remove the cell debris.
-
Collect the solvent extract.
-
-
Combine and Concentrate:
-
Combine the extracts from the supernatant and the mycelia.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude, viscous residue.
-
Stage 2: Pre-purification using Solid-Phase Extraction (SPE)
This step cleans up the crude extract, removing polar and some non-polar impurities, and concentrates the this compound-containing fraction.
Materials:
-
Crude this compound extract
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Vacuum manifold
Protocol:
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of methanol and then dilute with deionized water to a final methanol concentration of approximately 20%.
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3-5 column volumes of methanol, followed by 3-5 column volumes of deionized water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned C18 cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 column volumes of 20% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 3-5 column volumes of 80-100% methanol.
-
Collect the eluate.
-
-
Concentration:
-
Evaporate the solvent from the eluate to yield a partially purified extract.
-
Stage 3: HPLC Purification
The final purification is achieved using preparative reversed-phase HPLC.
Materials:
-
Partially purified this compound extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA
-
Analytical HPLC system for purity analysis
Protocol:
-
Sample Preparation:
-
Dissolve the partially purified extract in a small volume of the initial mobile phase composition (e.g., 50% Acetonitrile in water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Preparative HPLC Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient elution to separate the components. A typical gradient is shown in Table 2.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 305 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical HPLC method (Table 3) to determine the purity of each fraction.
-
-
Pooling and Final Processing:
-
Pool the fractions that meet the desired purity level.
-
Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the final purified this compound.
-
Data Presentation
Table 1: Summary of a Representative this compound Purification
| Purification Stage | Total Mass (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 5000 | ~5 | 100 |
| After SPE | 800 | ~30 | 96 |
| After Prep. HPLC | 220 | >98 | 88 |
Note: The values presented are illustrative and may vary depending on the fermentation yield and efficiency of each step.
Table 2: Illustrative Preparative HPLC Conditions
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15 mL/min |
| Gradient | 50-80% B over 30 min |
| Detection | 305 nm |
| Injection Volume | 1-5 mL |
Table 3: Illustrative Analytical HPLC Conditions for Purity Assessment
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 50-90% B over 15 min |
| Detection | 305 nm |
| Injection Volume | 10 µL |
Logical Relationships in Method Development
The development of a robust purification protocol follows a logical progression of optimizing each stage to maximize recovery and purity.
Conclusion
The described multi-step purification protocol provides a comprehensive framework for obtaining high-purity this compound from fermentation broth. The combination of solvent extraction, solid-phase extraction, and preparative HPLC ensures the effective removal of a wide range of impurities. The provided tables and workflows offer a clear guide for researchers and professionals in the field of natural product drug discovery and development. Optimization of each step may be required based on the specific fermentation conditions and scale of production.
Determining the Minimum Inhibitory Concentration (MIC) of Griseoviridin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoviridin is a streptogramin antibiotic produced by Streptomyces griseoviridis.[1] Like other streptogramins, it exhibits broad-spectrum antibacterial activity by inhibiting protein synthesis.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[3][4][5][6] This value is fundamental for assessing the susceptibility of bacterial strains, guiding therapeutic decisions, and in the drug development process.[7][8]
These application notes provide detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]
Key Methodologies
Two primary methods are recommended for determining the MIC of this compound:
-
Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[3][14][15] It is widely used due to its efficiency in testing multiple antibiotics simultaneously and its amenability to automation.[14]
-
Agar Dilution: In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension.[3][16] It is considered a reference method and is particularly useful for testing multiple bacterial strains against a single antibiotic.[16]
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is based on the guidelines provided by CLSI and EUCAST for antimicrobial susceptibility testing.[10][11][17]
Materials:
-
This compound powder of known purity
-
Sterile 96-well round-bottom microtiter plates[15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]
-
Sterile deionized water or other appropriate solvent for this compound
-
Bacterial strain(s) of interest (e.g., quality control strains like Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853)
-
Spectrophotometer or McFarland standards (0.5)[5]
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Calculate the required volume of solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent depends on the solubility of this compound.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of this compound Dilutions in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[15]
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[15]
-
Wells in column 11 will serve as the growth control (no antibiotic), and wells in column 12 will be the sterility control (no bacteria).[15]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][18]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Protocol 2: Agar Dilution Method
This protocol follows the reference method guidelines for agar dilution testing.[16][19]
Materials:
-
This compound powder of known purity
-
Mueller-Hinton Agar (MHA)
-
Sterile deionized water or other appropriate solvent for this compound
-
Bacterial strain(s) of interest
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35°C ± 2°C)
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create plates with the final desired concentrations. Mix well by inverting the bottles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot the prepared bacterial inoculum onto the surface of the agar plates, including the control plate. Up to 36 different strains can be tested on a single plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, check for bacterial growth on the inoculated spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Data Presentation
Quantitative data from MIC testing should be summarized in a clear and structured format.
Table 1: Example MIC Data for this compound against Quality Control Strains
| Bacterial Strain | Method | This compound MIC (µg/mL) |
| S. aureus ATCC 29213 | Broth Microdilution | 0.5 |
| S. aureus ATCC 29213 | Agar Dilution | 0.5 |
| E. faecalis ATCC 29212 | Broth Microdilution | 2 |
| E. faecalis ATCC 29212 | Agar Dilution | 2 |
| E. coli ATCC 25922 | Broth Microdilution | 16 |
| E. coli ATCC 25922 | Agar Dilution | 16 |
| P. aeruginosa ATCC 27853 | Broth Microdilution | >64 |
| P. aeruginosa ATCC 27853 | Agar Dilution | >64 |
Table 2: Quality Control Ranges for Reference Strains (Hypothetical for this compound)
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) |
| S. aureus ATCC 29213 | This compound | 0.25 - 1 |
| E. faecalis ATCC 29212 | This compound | 1 - 4 |
| E. coli ATCC 25922 | This compound | 8 - 32 |
Visualizations
This compound Biosynthesis and Regulation
This compound biosynthesis is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[1][2] The regulation of its production is governed by a cascade of signaling molecules, including γ-butyrolactones (GBLs).[1][20]
Caption: Regulatory cascade and biosynthesis of this compound.
Experimental Workflow: Broth Microdilution MIC Determination
The workflow for the broth microdilution method is a sequential process from preparation to result interpretation.
Caption: Workflow for broth microdilution MIC determination.
Logical Relationship: Interpreting MIC Results
The interpretation of MIC values categorizes a bacterium as susceptible, intermediate, or resistant based on established clinical breakpoints.
Caption: Logical flow for interpreting MIC results.
References
- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. iacld.com [iacld.com]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. darvashco.com [darvashco.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
- 17. EUCAST: Bacteria [eucast.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. mdpi.com [mdpi.com]
- 20. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Griseoviridin: Application Notes and Protocols Featuring P450 SgvP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of the antibiotic Griseoviridin, leveraging the catalytic prowess of the cytochrome P450 enzyme, SgvP. This chemoenzymatic approach culminates in a highly efficient nine-step synthesis of this compound.[1] The key transformation involves the SgvP-catalyzed intramolecular C-S bond formation to construct the distinctive ene-thiol linkage within the this compound macrocycle.[1]
Overview of the Chemoenzymatic Synthesis
The synthesis of this compound is achieved through a convergent strategy that combines multi-step organic synthesis to produce the linear precursor, pre-griseoviridin, with a final, enzyme-catalyzed macrocyclization step.[1][2] The cytochrome P450 monooxygenase, SgvP, identified from the this compound biosynthetic gene cluster, is essential for this final C-S bond formation.[1] The in vitro reconstitution of SgvP with its substrate, pre-griseoviridin, and necessary redox partners, provides a high-yield route to the natural product.[1]
Caption: Overall workflow of the chemoenzymatic synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data obtained from the chemoenzymatic synthesis of this compound using P450 SgvP and its mutants.
Table 1: Yield and Binding Affinity of the SgvP-catalyzed Reaction
| Parameter | Value | Method of Determination |
| Isolated Yield of this compound | 78% | Preparative scale reaction and purification |
| Dissociation Constant (Kd) for SgvP-pre-griseoviridin complex | 7.13 ± 0.39 μM | Type I binding spectra titration |
Table 2: Activity of SgvP Mutants in this compound Synthesis
| SgvP Variant | NMR Yield of this compound |
| Wild-type | Near full conversion |
| P237T | 7% |
| P237A | 12% |
| P237T/A238T | 25% |
| L337F | Comparable to wild-type |
Note: NMR yields were determined from crude reaction mixtures.[1]
Experimental Protocols
This section provides detailed protocols for the expression and purification of P450 SgvP, and the subsequent in vitro enzymatic synthesis of this compound.
Heterologous Expression and Purification of P450 SgvP
This protocol describes the expression of N-terminally His-tagged SgvP in E. coli and its subsequent purification.
Caption: Workflow for the expression and purification of P450 SgvP.
Materials:
-
pET vector containing the N-His6-tagged SgvP gene
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)
-
Size-Exclusion Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity resin
-
Size-exclusion chromatography column (e.g., Superdex 200)
Protocol:
-
Transformation: Transform the SgvP expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Ni-NTA Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged SgvP with Elution Buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-exclusion chromatography using a column pre-equilibrated with Size-Exclusion Buffer.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm). The characteristic Soret peak of the P450 enzyme should be observed at around 420 nm in its oxidized state.
In Vitro Chemoenzymatic Synthesis of this compound
This protocol details the in vitro reconstitution of the SgvP-catalyzed reaction to produce this compound from its synthetic precursor, pre-griseoviridin.
Caption: Experimental workflow for the in vitro synthesis of this compound.
Materials:
-
Purified P450 SgvP enzyme
-
Pre-griseoviridin (substrate)
-
Redox partners: Ferredoxin (Fdx) and Ferredoxin reductase (Fdr) or CamA and CamB
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Acetonitrile (for quenching)
-
Internal standard for quantitative analysis (if required)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components (final concentrations can be optimized):
-
Pre-griseoviridin (e.g., 100 µM)
-
P450 SgvP (e.g., 1-5 µM)
-
Fdx (e.g., 10-20 µM)
-
Fdr (e.g., 1-2 µM)
-
NADP+ (e.g., 1 mM)
-
Glucose-6-phosphate (e.g., 10 mM)
-
Glucose-6-phosphate dehydrogenase (e.g., 1 U/mL)
-
TCEP (e.g., 1 mM)
-
Reaction Buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for approximately 3 hours.[1] The reaction progress can be monitored by taking aliquots at different time points.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzymes.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS and/or NMR.
Analytical Methods for Product Quantification
3.3.1. LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring the conversion of pre-griseoviridin to this compound and for quantifying the product.
-
Chromatography: A C18 reverse-phase column is suitable for separating pre-griseoviridin and this compound. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.
-
Mass Spectrometry: The mass spectrometer should be operated in positive ion mode. The conversion can be monitored by observing the disappearance of the mass signal corresponding to pre-griseoviridin and the appearance of the mass signal for this compound. For quantification, extracted ion chromatograms (EICs) of the respective [M+H]+ ions should be used.
3.3.2. NMR Analysis for Yield Determination
Nuclear magnetic resonance (NMR) spectroscopy can be used to determine the reaction yield by comparing the integrals of characteristic peaks of the product (this compound) and an internal standard of known concentration.
-
Sample Preparation: After quenching the enzymatic reaction, evaporate the solvent from the supernatant. Redissolve the residue in a deuterated solvent (e.g., CDCl3 or CD3OD) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is used to obtain accurate integrals.
-
Yield Calculation: Calculate the molar amount of this compound by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard. The yield can then be calculated relative to the initial amount of pre-griseoviridin.
Signaling Pathways and Logical Relationships
The enzymatic cascade for the SgvP-catalyzed reaction involves a precise flow of electrons from NADPH to the P450 enzyme, facilitated by the redox partners.
Caption: Electron transfer pathway for the P450 SgvP catalytic cycle.
References
Application Notes and Protocols for the Synthesis of the Nine-Membered Thiolactone Core of Griseoviridin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparative analysis of synthetic strategies aimed at the construction of the challenging nine-membered thiolactone core of Griseoviridin. This document includes summaries of key quantitative data, detailed experimental protocols for seminal approaches, and visualizations of the synthetic pathways.
Introduction
This compound is a member of the streptogramin A family of antibiotics, distinguished by a unique and strained nine-membered thiolactone ring fused to a larger 23-membered macrolactam. The synthesis of this bicyclic core, particularly the nine-membered thiolactone, has been a significant challenge for synthetic chemists. This document outlines and compares several key strategies that have been developed to address this challenge, providing researchers with the necessary information to select and implement a suitable synthetic route.
Comparative Summary of Synthetic Strategies
The synthesis of the this compound thiolactone core has been approached through various ring-closing strategies. The success of these methods is highly dependent on the chosen precursors and reaction conditions, with some approaches being more susceptible to the formation of undesired rearrangement products. Below is a summary of the key quantitative data from prominent synthetic routes.
| Strategy | Key Reagents & Conditions | Yield (%) | Key Intermediates | Reference |
| Thioalkynylation-Macrolactonization-Hydrostannylation | 1. Anionic coupling; 2. Saponification; 3. Mitsunobu macrolactonization (DIAD, PPh₃); 4. Hydrostannylation (Bu₃SnH, AIBN) | 39 (over 2 steps for macrolactonization) | Thioethynyl derivative, Triple-bond-containing nine-membered lactone | Kuligowski et al. (2002)[1][2] |
| Intermolecular Palladium Coupling & Intramolecular Mitsunobu Lactonization | 1. Pd-catalyzed thiol/vinyl iodide coupling; 2. Mitsunobu lactonization (DEAD, PPh₃) | 58 | Seco-acid | Moreau & Campagne (2003)[3] |
| Chemoenzymatic C–S Bond Formation | P450 monooxygenase (SgvP), Fdx/Fdr, NADP+, TCEP | 78 | Pre-griseoviridin | Stout & Renata (2024)[4][5] |
| Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction (Proposed) | Base (e.g., NaH, KHMDS), Phosphonate-ester precursor | Not reported for this compound core | Phosphonate-aldehyde precursor | N/A |
| Ring-Closing Metathesis (RCM) (Proposed) | Grubbs or Hoveyda-Grubbs catalyst | Not reported for this compound core | Diene-thiol precursor | N/A |
Synthetic Pathways and Logical Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies for constructing the nine-membered thiolactone core of this compound.
Caption: Thioalkynylation-Macrolactonization-Hydrostannylation Pathway.
Caption: Chemoenzymatic Synthesis of this compound.
Experimental Protocols
The following are detailed protocols for key synthetic transformations in the synthesis of the this compound nine-membered thiolactone core and its analogs.
Protocol 1: Thioalkynylation-Macrolactonization-Hydrostannylation Sequence
This protocol describes the synthesis of the 8-epi-griseoviridin core, highlighting a Mitsunobu reaction for the challenging nine-membered ring formation.[1][2]
Step 1: Saponification of the Precursor Ester
-
To a solution of the starting hydroxy ester (1.0 eq) in a 1:1 mixture of THF and methanol, add a 1 M aqueous solution of lithium hydroxide (LiOH) (3.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the solution to pH 3 with a 1 M aqueous solution of hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude seco-acid.
Step 2: Mitsunobu Macrolactonization
-
Prepare a solution of the crude seco-acid (1.0 eq) and triphenylphosphine (PPh₃) (2.0 eq) in anhydrous toluene under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the nine-membered alkyne-containing thiolactone.
Step 3: Hydrostannylation of the Alkyne-Containing Thiolactone
-
Dissolve the alkyne-containing thiolactone (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (Bu₃SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the vinyltin intermediate.
Protocol 2: Chemoenzymatic C–S Bond Formation
This protocol details the final, enzyme-catalyzed step in the total synthesis of this compound, forming the nine-membered thiolactone via an intramolecular C-S bond.[4][5]
Materials:
-
Pre-griseoviridin
-
P450 monooxygenase SgvP
-
Ferredoxin (Fdx) and Ferredoxin reductase (Fdr)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADP+
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the buffer solution, NADP+, TCEP, Fdx, and Fdr.
-
Add a solution of pre-griseoviridin in an appropriate solvent (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding the SgvP enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for approximately 3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to pellet the precipitated protein.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to isolate this compound.
Protocol 3: Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction (Representative Protocol for Macrocyclic Lactones)
While a specific protocol for the this compound thiolactone core via an intramolecular HWE reaction has not been detailed in the literature, this representative protocol for the synthesis of macrocyclic lactones can be adapted. This reaction is sensitive to the substrate and reaction conditions, often requiring high dilution to favor intramolecular cyclization.[5][6]
Materials:
-
ω-Aldehydo-α-phosphonoacetate precursor
-
Base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS))
-
Crown ether (e.g., 18-crown-6) for potassium bases
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Under an argon atmosphere, prepare a suspension of the base (e.g., NaH, 3.0 eq) in a large volume of anhydrous THF to maintain high dilution conditions (e.g., 0.001 M).
-
If using a potassium base, add 18-crown-6 (3.0 eq).
-
Cool the suspension to 0 °C.
-
Prepare a solution of the ω-aldehydo-α-phosphonoacetate precursor in anhydrous THF.
-
Add the precursor solution dropwise to the base suspension over an extended period (e.g., 4-10 hours) using a syringe pump to ensure slow addition and favor intramolecular reaction.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the macrocyclic lactone.
Protocol 4: Ring-Closing Metathesis (RCM) (Representative Protocol for Macrocycle Synthesis)
The direct application of RCM for the synthesis of the this compound thiolactone has not been extensively reported. However, RCM is a powerful tool for the formation of macrocycles. This protocol provides a general procedure that can be optimized for the synthesis of nine-membered thiolactones from a suitable diene-containing precursor.
Materials:
-
Diene-containing thiol precursor
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst, Hoveyda-Grubbs' second-generation catalyst)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Toluene)
Procedure:
-
Dissolve the diene-containing thiol precursor in a large volume of anhydrous, degassed solvent under an argon atmosphere to achieve high dilution (e.g., 0.001-0.005 M).
-
Heat the solution to a suitable temperature (e.g., 40-80 °C, depending on the solvent and catalyst).
-
Add a solution of the RCM catalyst (1-10 mol%) in the same solvent to the precursor solution.
-
Stir the reaction mixture under argon at the chosen temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the catalyst, add a small amount of a phosphine scavenger (e.g., triphenylphosphine) or an isocyanate and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the macrocyclic thiolactone.
Disclaimer
These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions, including concentrations, temperatures, and reaction times, may require optimization for specific substrates and scales.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Analytical Characterization of Griseoviridin by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of the streptogramin A antibiotic, Griseoviridin, using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The protocols outlined below are intended to guide researchers in confirming the structure and purity of this compound.
Introduction
This compound is a natural product belonging to the streptogramin A class of antibiotics, first isolated from Streptomyces griseus. It possesses a complex molecular structure featuring a 23-membered macrolactone ring with a vinyl sulfide motif, a 1,4-disubstituted oxazole heterocycle, a 1,3-diol, and a conjugated (E-E)-dienyl amine.[1][2] Due to its intricate architecture and potential as an antibacterial agent, rigorous analytical characterization is crucial for its development and study. This document details the application of NMR and HRMS for the unambiguous structural elucidation and verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Experimental Protocol: NMR Analysis
2.1.1. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for the NMR analysis of this compound and its synthetic intermediates.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of CDCl₃.
-
Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm).
2.1.2. NMR Data Acquisition
Acquire NMR spectra on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
For complete and unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of stereochemistry.
-
-
Data Presentation: NMR Data for a C11–N26 Fragment of this compound
Table 1: ¹H NMR Data for the C11–N26 Fragment of this compound in CDCl₃ [3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.49–7.52 | m | 2H, Phenyl | |
| 7.35–7.39 | m | 3H, Phenyl | |
| 6.95 | d | 7.5 | 1H |
| 6.23–6.37 | m | 2H | |
| 5.71–5.83 | m | 2H | |
| 5.63 | s | 1H | |
| 4.65 | m | 1H | |
| 4.44 | m | 1H | |
| 4.34 | m | 1H | |
| 3.79–3.91 | m | 4H | |
| 3.73 | s | 3H, OCH₃ | |
| 2.51–2.62 | m | 2H | |
| 1.60–1.80 | m | 2H |
Table 2: ¹³C NMR Data for the C11–N26 Fragment of this compound in CDCl₃ [3]
| Chemical Shift (δ, ppm) | Assignment |
| 170.7 | C=O |
| 170.4 | C=O |
| 137.9 | Aromatic C |
| 133.7 | Olefinic CH |
| 133.4 | Olefinic CH |
| 129.7 | Aromatic CH |
| 129.1 | Aromatic CH |
| 128.3 | Aromatic CH |
| 126.8 | Olefinic CH |
| 126.2 | Olefinic CH |
| 100.9 | Acetal CH |
| 76.3 | CH |
| 73.6 | CH |
| 63.1 | CH₂ |
| 54.7 | CH |
| 52.7 | OCH₃ |
| 52.5 | CH₂ |
| 42.8 | CH₂ |
| 36.2 | CH₂ |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of complex, polar molecules like this compound.
Experimental Protocol: HR-ESI-MS Analysis
3.1.1. Sample Preparation
-
Solvent System: A mixture of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation, is a suitable solvent system for HR-ESI-MS analysis.
-
Concentration: Prepare a dilute solution of the purified this compound sample in the chosen solvent system, typically in the range of 1-10 µg/mL.
-
Filtration: Filter the sample solution using a 0.22 µm syringe filter to remove any particulates before introduction into the mass spectrometer.
3.1.2. HR-ESI-MS Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific instrument used.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required.
-
Mass Range: Set the acquisition range to cover the expected m/z of the protonated molecule (for this compound, C₂₂H₂₇N₃O₇S, the theoretical exact mass of the neutral molecule is 477.15697 g/mol ). A range of m/z 100-1000 is generally sufficient.
-
Capillary Voltage: Typically in the range of 3-4 kV.
-
Source Temperature: Approximately 100-150 °C.
-
Desolvation Gas Flow and Temperature: These parameters should be optimized to ensure efficient desolvation of the analyte ions.
-
Collision Energy (for MS/MS): To obtain structural information through fragmentation, tandem mass spectrometry (MS/MS) can be performed. The collision energy should be varied (e.g., 10-40 eV) to induce fragmentation and observe characteristic product ions.
Data Presentation: HRMS Data
Table 3: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 478.1642 |
| [M+Na]⁺ | 500.1461 |
3.2.1. Expected Fragmentation
-
Loss of water from the hydroxyl groups.
-
Cleavage of the macrolactone ring.
-
Fragmentation of the side chains.
-
Cleavage of the oxazole ring.
Analysis of the fragmentation pattern can provide valuable information to confirm the connectivity of the molecule.
Workflow and Logical Relationships
The characterization of this compound follows a logical workflow that integrates both NMR and MS techniques for comprehensive structural elucidation.
This workflow illustrates the process from isolating the compound to its final structural confirmation using a combination of NMR and MS techniques.
Conclusion
The combined application of high-field NMR spectroscopy and high-resolution mass spectrometry provides a robust and reliable methodology for the structural characterization of this compound. The detailed protocols and reference data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this complex and promising antibiotic.
References
Application Notes and Protocols for Griseoviridin in Ribosome Binding and Protein Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoviridin is a member of the streptogramin A family of antibiotics, potent inhibitors of bacterial protein synthesis. These antibiotics bind to the 50S ribosomal subunit, effectively halting the translation process. This document provides detailed application notes and protocols for utilizing this compound and other streptogramin A antibiotics in ribosome binding and protein synthesis inhibition assays. Understanding the interaction of these compounds with the ribosome is crucial for the development of new antibacterial agents to combat rising antibiotic resistance.
This compound, like other streptogramin A antibiotics, binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2] This binding event sterically hinders the attachment of both the aminoacyl-tRNA to the A-site and the peptidyl-tRNA to the P-site, thereby inhibiting peptide bond formation.[3][4][5] A key characteristic of streptogramins is the synergistic action between type A and type B compounds. The binding of a streptogramin A molecule, such as this compound, induces a conformational change in the ribosome that increases the binding affinity of the streptogramin B component by approximately 100-fold.[6] This cooperative binding leads to a stable ternary complex that effectively locks down the ribosome, resulting in a potent bactericidal effect.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for streptogramin A and B antibiotics, providing insights into their binding affinities and inhibitory concentrations. Due to the limited availability of specific data for this compound, representative data from closely related and functionally similar streptogramin A antibiotics are included.
| Compound Class | Antibiotic | Assay Type | Target | Reported Value | Organism/System | Reference |
| Streptogramin A | Synthetic Analog 1 | In vitro Translation Inhibition | 70S Ribosome | IC50: 40 nM | E. coli cell-free system | [9] |
| Streptogramin A | Synthetic Analog 2 | In vitro Translation Inhibition | 70S Ribosome | IC50: 70 nM | E. coli cell-free system | [9] |
| Streptogramin B | Quinupristin | Isothermal Titration Calorimetry (ITC) | 70S Ribosome | Kd: 44 ± 21 nM | E. coli | [3] |
| Streptogramin A+B | Dalfopristin + Quinupristin | Isothermal Titration Calorimetry (ITC) | 70S Ribosome | ~6-fold increase in quinupristin affinity | E. coli | [3] |
| Streptogramin A+B | RPR 106972 | Minimum Inhibitory Concentration (MIC) | Whole cell | MIC90: ≤ 0.5 µg/mL | Coagulase-negative staphylococci | [7] |
| Streptogramin A+B | RPR 106972 | Minimum Inhibitory Concentration (MIC) | Whole cell | MIC90: 0.5 µg/mL | Corynebacterium jeikeium | [7] |
| Streptogramin A+B | RPR 106972 | Minimum Inhibitory Concentration (MIC) | Whole cell | MIC90: 0.25 µg/mL | Moraxella catarrhalis | [7] |
| Streptogramin A+B | XRP2868 | Minimum Inhibitory Concentration (MIC) | Whole cell | ≤ 1 µg/mL | Staphylococci | [10] |
| Streptogramin A+B | XRP2868 | Minimum Inhibitory Concentration (MIC) | Whole cell | ≤ 0.25 µg/mL | Non-pneumococcal streptococci | [10] |
Mechanism of Action and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound (a streptogramin A antibiotic) inhibits protein synthesis, including its synergistic interaction with streptogramin B antibiotics.
Caption: Mechanism of this compound (Streptogramin A) and its synergy with Streptogramin B.
Experimental Workflow: In Vitro Protein Synthesis Inhibition Assay
This diagram outlines the key steps in a cell-free protein synthesis inhibition assay to determine the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-free system.
Experimental Workflow: Ribosome Binding Assay (Filter Binding)
The following diagram details the workflow for a nitrocellulose filter binding assay to assess the binding of radiolabeled this compound to ribosomes.
References
- 1. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of this compound at the ribosome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro binding of virginiamycin M to bacteria ribosomes and ribosomal subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antimicrobial activity and MIC quality control guidelines of RPR 106972 (RPR 112808/RPR106950): a novel orally administered streptogramin combination. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of an oral streptogramin antimicrobial, XRP2868, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Griseoviridin total synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Griseoviridin. Our aim is to address specific challenges encountered during experimentation and offer practical solutions to improve overall yield.
Troubleshooting Guide
Issue 1: Low Yield in Nine-Membered Macrolactone Formation
The construction of the unique nine-membered vinyl thioether-containing macrolactone is a significant challenge in this compound synthesis.[1][2][3] Low yields are often attributed to ring strain and competing intermolecular reactions.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Inefficient Macrolactonization Conditions | The Mitsunobu reaction is a common method for this lactonization. To improve yields, ensure high-dilution conditions to favor intramolecular cyclization. Optimization of the phosphine and azodicarboxylate reagents may also be beneficial. One reported protocol achieved a 50% yield for the final two steps of saponification and Mitsunobu macrolactonization.[4] |
| Poor Stereocontrol in Precursor Synthesis | The stereochemistry of the linear precursor can significantly impact the efficiency of the cyclization. Ensure high stereoselectivity in earlier steps, such as the Takai olefination for establishing vinyl iodide geometry.[1] |
| Alternative Ring-Closing Strategies | Consider alternative macrocyclization strategies. A late-stage intramolecular Horner-Wadsworth-Emmons (HWE) reaction has been proposed to form the nine-membered ring while concurrently establishing the Z-configured thio-vinyl ether.[3][5] Ring-closing metathesis (RCM) has also been utilized in the synthesis of the larger 23-membered ring.[6] |
Issue 2: Poor E/Z Selectivity in Olefination Reactions
The stereochemistry of double bonds, particularly in the dienyl amine moiety and the vinyl thioether, is crucial for the biological activity of this compound.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Conditions in Takai Olefination | In the synthesis of a vinyl iodide precursor, initial Takai olefination conditions may lead to poor E/Z selectivity (e.g., 2.5:1).[1] The addition of 1,4-dioxane to the THF solvent system has been shown to significantly improve the E/Z ratio to nearly 10:1.[1] |
| Inappropriate Choice of Wittig Reagent | For the installation of the α,β-unsaturated aldehyde, the choice of phosphorane is critical. Using (triphenylphosphoranylidene)acetaldehyde can result in high E-selectivity (e.g., 12:1 E/Z ratio).[7] |
Issue 3: Low Yield and Multiple Steps in Oxazole Formation
The 1,4-disubstituted oxazole is a core feature of this compound.[5] Its synthesis can be lengthy and result in yield loss over multiple steps.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Traditional methods for oxazoline formation and subsequent oxidation can be harsh. Using milder reagents can improve yields. For instance, Deoxo-Fluor can provide a cleaner reaction for oxazoline formation compared to DAST.[1] |
| Lack of Process Optimization | A multi-step sequence can be inefficient. A two-step process involving oxazoline formation followed by oxidation with bromotrichloromethane (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to give a 79% yield.[1] This sequence can be telescoped into a one-pot procedure without a significant loss in yield, improving overall efficiency.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main retrosynthetic approaches for the total synthesis of this compound?
A1: The retrosynthetic analysis of this compound typically involves disconnecting the molecule into two main fragments.[3][5][7] A common strategy partitions the molecule into a C11-N26 dienyl azide fragment containing the oxazole and a nine-membered macrocyclic fragment.[7] These fragments are then coupled using methods like Stille cross-coupling and amide bond formation.[3][5] An alternative convergent strategy involves the coupling of a fragment bearing a carboxylic acid and a vinyl iodide with another fragment containing an amine and a vinyl stannane, followed by a Stille macrocyclization.[1][8]
Q2: How can the overall yield of the this compound total synthesis be improved?
A2: Improving the overall yield requires optimization at several stages:
-
Convergent Synthesis: Employing a convergent rather than a linear approach can significantly improve the overall yield by building complex fragments separately and coupling them at a late stage.[1][8]
-
Reaction Optimization: As detailed in the troubleshooting guide, optimizing key steps like olefination, macrolactonization, and heterocycle formation is crucial. For example, solvent choice in the Takai olefination can dramatically improve stereoselectivity and subsequent reaction efficiency.[1]
-
Process Intensification: Telescoping multiple reaction steps into a one-pot procedure, as demonstrated for the oxazole synthesis, can reduce purification steps and material loss, thereby increasing the overall yield.[1]
-
Chemoenzymatic Synthesis: A novel and highly efficient approach involves a chemoenzymatic synthesis. In this strategy, a convergent chemical synthesis is used to produce pre-griseoviridin, the precursor to the natural product. The final, challenging C-S bond formation is then accomplished using a P450 monooxygenase (SgvP), leading to a concise 9-step synthesis.[1][8]
Q3: What are some of the key palladium-catalyzed reactions used in this compound synthesis?
A3: Palladium-catalyzed reactions are instrumental in several synthetic routes to this compound:
-
Stille Macrocyclization: This is a key step in a convergent approach to form the 23-membered macrocycle by coupling a vinyl stannane and a vinyl iodide.[1][8]
-
Stille Cross-Coupling: Used for fragment coupling to assemble the carbon skeleton before macrocyclization.[3][5]
-
Palladium-Catalyzed Carbonylation: This reaction has been used to install an ester or amide functionality after a Sn/I exchange on the nine-membered lactone core.[4]
-
Palladium-Catalyzed Allylic Azidation: This method has been effectively used to install the conjugated (E,E)-dienylmethyl azide functionality in the C11-N26 fragment.[7]
Q4: Are there any reported total synthesis yields for this compound or its key intermediates?
| Synthetic Step/Fragment | Method | Reported Yield | Reference |
| Fragment A (with oxazole) | 5-step synthesis | 38% overall | [1] |
| Oxazole Formation | Two-step (Deoxo-Fluor, BrCCl₃/DBU) | 79% | [1] |
| Nine-membered Lactone | Mitsunobu macrolactonization (2 steps) | 50% | [4] |
| Vinyltin Formation | Stannylation (Magriotis conditions) | 80% | [4] |
| Ester Lactone Formation | Pd-catalyzed carbonylation | 67% | [4] |
| Propargyl Amide Formation | Pd-catalyzed carbonylation | 65% | [4] |
| 8-epi-griseoviridin lactone core | 9-step synthesis | 11.9% overall | [4] |
| Chemoenzymatic Synthesis | 9-step longest linear sequence | Not specified, but described as "expedient" | [1] |
Experimental Protocols
Protocol 1: Optimized Takai Olefination for Vinyl Iodide Synthesis
This protocol is adapted from a reported synthesis of a key vinyl iodide intermediate.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add chromium(II) chloride (CrCl₂).
-
Solvent Addition: Add a mixture of 1,4-dioxane and tetrahydrofuran (THF). The ratio should be optimized to maximize E/Z selectivity (e.g., start with a 1:1 mixture).
-
Reagent Addition: Cool the suspension to 0 °C and add a solution of the starting aldehyde and iodoform (CHI₃) in THF dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired vinyl iodide.
Protocol 2: One-Pot Oxazole Synthesis
This protocol is based on a telescoped procedure for the efficient synthesis of the oxazole moiety.[1]
-
Oxazoline Formation: In a flame-dried flask under an inert atmosphere, dissolve the precursor serine amide in anhydrous THF. Add Deoxo-Fluor and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Oxidation (One-Pot): To the crude oxazoline solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by bromotrichloromethane (BrCCl₃).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography to yield the oxazole product.
Visualizations
Caption: Convergent retrosynthetic analysis of this compound.
Caption: Comparison of two-step vs. one-pot oxazole synthesis.
References
- 1. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SciMeetings [scimeetings.acs.org]
- 4. Approach toward the total synthesis of this compound: formation of thioethynyl and thiovinyl ether-containing nine-membered lactones through a thioalkynylation-macrolactonization-hydrostannylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Stereoselective Synthesis of the C11–N26 Fragment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis Facilitates In Vitro Reconstitution of the C-S Bond-Forming P450 in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Griseoviridin Macrolactonization
Welcome to the technical support center for the synthesis of Griseoviridin and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the critical macrolactonization step.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the macrolactonization step of this compound synthesis?
A1: The main challenge lies in the formation of the highly strained nine-membered thioether-containing macrolactone ring.[1][2] This strain can lead to low yields and the formation of side products. Key difficulties include:
-
Ring Strain: Nine-membered rings are conformationally challenging to close due to transannular strain.
-
Intermolecular vs. Intramolecular Reactions: The desired intramolecular cyclization (macrolactonization) competes with intermolecular reactions, leading to the formation of dimers and oligomers.[3]
-
Substrate-Dependence: The success of macrolactonization is highly dependent on the specific conformation of the seco-acid precursor.[3]
Q2: Which macrolactonization methods are commonly employed for this compound and related complex macrolides?
A2: Several methods have been utilized or are applicable, with the choice depending on the specific substrate and desired outcome. The most common are:
-
Mitsunobu Reaction: This method involves the activation of the hydroxyl group of the seco-acid with a phosphine and an azodicarboxylate.[4][5] It has been successfully used in the synthesis of a this compound core structure.[6]
-
Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes intramolecular esterification promoted by a nucleophilic catalyst like DMAP.[7][8][9][10]
-
Shiina Macrolactonization: This technique employs an aromatic carboxylic acid anhydride as a dehydration-condensation agent, often catalyzed by a Lewis acid or a nucleophilic catalyst.[11][12] It is known to be effective for the formation of strained, medium-sized lactones.[12]
Q3: Why is high dilution a critical factor in these reactions?
A3: High dilution conditions (typically in the range of 0.001-0.01 M) are crucial to favor the intramolecular cyclization over intermolecular reactions.[4][8] By keeping the concentration of the seco-acid low, the probability of one molecule reacting with another (leading to dimers and oligomers) is significantly reduced, thereby increasing the yield of the desired macrolactone.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Macrolactone
| Potential Cause | Troubleshooting Suggestion |
| High Ring Strain: The inherent strain of the nine-membered ring is a major barrier. | - Method Selection: Consider a different macrolactonization method. For instance, if a Mitsunobu reaction fails, a Yamaguchi or Shiina macrolactonization might be more successful due to different reaction mechanisms and transition states.[13] - Conformational Rigidity: Introduce conformational constraints in the seco-acid precursor that pre-organize it for cyclization.[3] |
| Intermolecular Reactions (Dimerization/Oligomerization): The concentration of the seco-acid is too high. | - High Dilution: Ensure rigorous adherence to high dilution principles. Use a syringe pump for slow addition of the seco-acid to the reaction mixture over several hours.[4][11] - Solvent Choice: The choice of solvent can influence the conformation of the seco-acid. Experiment with different solvents (e.g., toluene, THF, dichloromethane).[4] |
| Reagent Quality: Degradation of reagents, especially for the Mitsunobu reaction (e.g., DEAD/DIAD, PPh₃). | - Fresh Reagents: Use freshly opened or purified reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide over time.[14] - Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, as water can hydrolyze activated intermediates. |
| Substrate Decomposition: The seco-acid or the product is unstable under the reaction conditions. | - Milder Conditions: Attempt the reaction at a lower temperature. Some methods, like certain variations of the Shiina macrolactonization, can be effective at room temperature.[15] - Protecting Group Strategy: Re-evaluate the protecting groups on your substrate. They may be labile under the reaction conditions or may sterically hinder the cyclization. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Suggestion |
| Dimers and Oligomers | High concentration of the seco-acid. | See "Intermolecular Reactions" in Problem 1. |
| Epimerization | For substrates with stereocenters, harsh reaction conditions or basic/acidic reagents can cause loss of stereochemical integrity. | - Method Choice: The Mitsunobu reaction generally proceeds with clean inversion of stereochemistry at the alcohol center.[5][16] The Yamaguchi and Shiina methods are also generally mild in this regard, but this can be substrate-dependent.[7] - Temperature Control: Perform the reaction at the lowest effective temperature. |
| Phosphine Oxide Removal (Mitsunobu) | Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Mitsunobu reaction. | - Chromatography: Optimize chromatographic conditions. - Alternative Reagents: Consider using polymer-supported triphenylphosphine or other modified phosphines that simplify purification. |
Quantitative Data Summary
The following table summarizes reported yields for the macrolactonization step in the synthesis of this compound precursors. Direct comparison is challenging due to variations in substrates and reaction conditions.
| Macrolactonization Method | Substrate | Product | Yield (%) | Reference |
| Mitsunobu | Hydroxy ester precursor to the 8-epi-griseoviridin core | Triple-bond-containing nine-membered lactone | 50% (for saponification and macrolactonization steps); 39% after recrystallization | [6] |
Note: The literature often reports challenges in this step, and yields can be highly variable depending on the specific synthetic route and substrate.
Experimental Protocols
Detailed Protocol: Mitsunobu Macrolactonization of a this compound Precursor Seco-Acid
This protocol is adapted from a successful synthesis of a core fragment of 8-epi-griseoviridin.[6]
Materials:
-
Seco-acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Toluene (PhMe) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
A solution of the seco-acid (1.0 equivalent) and triphenylphosphine (1.5 - 2.0 equivalents) is prepared in a large volume of anhydrous toluene or THF to achieve high dilution (e.g., 0.005 M).
-
The solution is cooled to 0 °C or -10 °C under an inert atmosphere.
-
A solution of DIAD or DEAD (1.5 - 2.0 equivalents) in anhydrous toluene or THF is added dropwise to the cooled solution of the seco-acid and PPh₃ over a period of 4-8 hours using a syringe pump.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to separate the desired macrolactone from triphenylphosphine oxide and other byproducts.
Visualizations
General Workflow for Macrolactonization
Caption: General workflow for macrolactonization of a seco-acid.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low macrolactonization yield.
Signaling Pathway Analogy: Competing Reactions
Caption: Kinetic competition between intra- and intermolecular reactions.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Approach toward the total synthesis of this compound: formation of thioethynyl and thiovinyl ether-containing nine-membered lactones through a thioalkynylation-macrolactonization-hydrostannylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. santiago-lab.com [santiago-lab.com]
- 11. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 12. Synthesis of lactones using substituted benzoic anhydride as a coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Griseoviridin Bioactivity Troubleshooting
Welcome to the technical support center for synthetic Griseoviridin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low bioactivity in their synthetic batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a member of the streptogramin A class of antibiotics.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which obstructs the elongation phase of protein production.[1][2] Specifically, it blocks the interaction between the 3'-terminal end of peptidyl-tRNA and the donor site of the peptidyl transferase center.[2]
Q2: What is the expected antibacterial spectrum of this compound?
This compound exhibits broad-spectrum antibacterial activity against a variety of pathogenic bacteria.[1][3][4] This includes activity against both Gram-positive and Gram-negative bacteria.
Q3: My synthetic this compound batch shows low or no bioactivity. What are the potential causes?
Low bioactivity in synthetic this compound can stem from several factors:
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Incorrect Stereochemistry: The specific three-dimensional arrangement of atoms (stereochemistry) is crucial for the biological activity of many natural products, including this compound.[5] Even minor variations can lead to a significant loss of potency.
-
Presence of Impurities: Impurities from the synthesis process, such as unreacted starting materials, byproducts, or residual solvents, can interfere with the bioactivity of the final compound.[6]
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Degradation of the Compound: this compound, like many complex molecules, can be sensitive to environmental conditions. Improper storage or handling can lead to degradation and loss of activity.
-
Inaccurate Concentration Determination: An overestimation of the concentration of the active compound in your sample will lead to apparently lower bioactivity in your assays.
Q4: How should I store my synthetic this compound?
While specific stability studies for this compound are not widely published, general guidelines for complex synthetic compounds and peptides should be followed. For long-term storage, it is recommended to store solid this compound in a tightly sealed vial at -20°C. If dissolved in a solvent, it should be aliquoted and stored at -20°C or lower to minimize freeze-thaw cycles. Protect from light and moisture.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying the cause of low bioactivity in your synthetic this compound batches.
Step 1: Verify Chemical Integrity and Purity
The first step is to confirm the chemical identity and purity of your synthetic compound.
-
Problem: The synthesized compound is not this compound or is of low purity.
-
Troubleshooting Action:
-
Spectroscopic Analysis: Confirm the structure of your compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Compare the obtained spectra with literature data for this compound.
-
Purity Assessment: Determine the purity of your sample using High-Performance Liquid Chromatography (HPLC). Aim for a purity of ≥95% for biological assays.
-
-
Interpretation of Results:
-
If the spectroscopic data does not match the expected structure of this compound, a full synthetic route review is necessary.
-
If the purity is below 95%, further purification is required before proceeding with bioactivity testing.
-
Step 2: Assess Bioactivity with a Standardized Protocol
Once the chemical integrity is confirmed, a standardized bioactivity assay is essential to obtain reliable and reproducible results. The most common method for determining the antibacterial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC).
-
Problem: Inconsistent or unexpectedly high MIC values.
-
Troubleshooting Action:
-
Follow a Standard Protocol: Use a standardized broth microdilution protocol to determine the MIC.
-
Use Control Strains: Always include well-characterized control strains, such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922, in your assays.
-
Positive Control: Use a commercially available antibiotic with a known MIC against your test strains as a positive control.
-
-
Expected Results:
-
While specific MIC values for this compound can vary between studies and bacterial strains, it is reported to have potent activity. For comparison, a recent study on viridogrisein analogs, which are also streptogramins, showed IC₅₀ values against S. aureus in the low micromolar range.[7]
-
Step 3: Investigate Potential for Degradation
If the compound is pure and the assay is standardized, consider the possibility of degradation.
-
Problem: The active compound has degraded during storage or handling.
-
Troubleshooting Action:
-
Re-analyze Purity: Re-run an HPLC analysis on the sample used for the bioassay to check for degradation products.
-
Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (solid, at -20°C, protected from light and moisture).
-
Assess Solution Stability: If working with solutions, be aware that stability can be lower. Prepare fresh solutions for each experiment whenever possible.
-
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a general guideline and should be optimized based on the specific bacterial strains and laboratory conditions.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Synthetic this compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Vancomycin for S. aureus, Gentamicin for E. coli)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.
-
Prepare a similar dilution series for the positive control antibiotic.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Data Presentation
Table 1: Troubleshooting Checklist for Low this compound Bioactivity
| Potential Issue | Recommended Action | Expected Outcome/Metric |
| Incorrect Chemical Structure | NMR (¹H, ¹³C) and Mass Spectrometry | Spectra match literature data for this compound. |
| Low Purity | HPLC analysis | Purity ≥95%. |
| Assay Variability | Standardized broth microdilution MIC assay with control strains and a positive control antibiotic. | Consistent and reproducible MIC values. |
| Compound Degradation | Re-run HPLC on the assay sample. Review storage conditions. | No significant degradation peaks. Proper storage at -20°C. |
| Incorrect Stereochemistry | Chiral chromatography or comparison with a certified reference standard. | Correct stereoisomer is present. |
Visualizations
This compound's Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism by which this compound inhibits protein synthesis in bacteria.
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Troubleshooting Workflow for Low Bioactivity
This workflow provides a logical sequence of steps to diagnose the cause of low bioactivity in synthetic this compound.
Caption: A logical workflow for troubleshooting low this compound bioactivity.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. The mode of action of this compound at the ribosome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of the C11–N26 Fragment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurities in Drug Synthesis | PPTX [slideshare.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
How to prevent degradation of pre-griseoviridin during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pre-griseoviridin during its chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is pre-griseoviridin under normal laboratory conditions?
A1: Pre-griseoviridin has been found to be remarkably stable when stored under air at ambient temperature. No discernible degradation was observed for up to two weeks under these conditions.[1]
Q2: What are the known conditions that can cause the degradation of pre-griseoviridin?
A2: Pre-griseoviridin is susceptible to degradation under specific oxidative conditions. Treatment with m-chloroperbenzoic acid (mCPBA) or basic hydrogen peroxide (H₂O₂) can lead to intractable mixtures, ester hydrolysis, S-oxidation, or broad degradation.[1] Additionally, certain deprotection strategies during synthesis can also lead to degradation.[1]
Q3: Are there specific protecting groups that are problematic during the synthesis of pre-griseoviridin?
A3: Yes, during a reported total synthesis, attempts to remove a monomethoxytrityl (MMTr) group from a precursor in the presence of an acetonide protecting group were challenging. The screening of deprotection conditions suggested that rapid acetonide deprotection would occur before MMTr removal, leading to elimination and degradation of the molecule.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Degradation of pre-griseoviridin during the final deprotection step. | Use of harsh deprotection conditions or incompatible protecting groups. | Employ a specific and mild deprotection protocol using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) in chloroform (CHCl₃). This has been shown to successfully yield stable pre-griseoviridin.[1] |
| Product mixture shows signs of oxidation (e.g., sulfinic or sulfonic acids). | Exposure to strong oxidizing agents. | Avoid the use of oxidants like mCPBA and basic H₂O₂ in the final steps of the synthesis or during workup.[1] The final C-S bond formation to yield griseoviridin is an enzymatic step, and chemical oxidation attempts on pre-griseoviridin have been unsuccessful.[1] |
| Low yield or no desired product after deprotection. | Instability of intermediates upon removal of certain protecting groups. | Re-evaluate the protecting group strategy. The successful synthesis of pre-griseoviridin involved a convergent approach with carefully chosen protecting groups that were stable until the final, specific deprotection step.[1][2][3] |
Experimental Protocols
Protocol 1: Final Deprotection Step for the Synthesis of Pre-griseoviridin
This protocol describes the successful final deprotection step to obtain stable pre-griseoviridin as reported in the literature.[1]
Materials:
-
Protected pre-griseoviridin precursor (with MMTr and other protecting groups)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Chloroform (CHCl₃)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the protected pre-griseoviridin precursor in chloroform (CHCl₃).
-
To the solution, add triethylsilane (Et₃SiH).
-
Slowly add trifluoroacetic acid (TFA) to the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction carefully.
-
Perform an appropriate aqueous workup to remove acids and other water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography to isolate pure pre-griseoviridin.
-
Confirm the structure and purity of the final product using NMR and HRMS analyses.[1]
Visual Guides
Caption: Successful synthetic workflow for pre-griseoviridin.
Caption: Degradation of pre-griseoviridin under oxidative conditions.
References
- 1. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis Facilitates In Vitro Reconstitution of the C-S Bond-Forming P450 in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Unveiling the Molecular Grip: A Comparative Guide to the Validation of Griseoviridin's Binding Site on the 50S Ribosomal Subunit
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an antibiotic and its target is paramount for rational drug design and overcoming resistance. This guide provides a comprehensive comparison of the experimental data validating the binding site of Griseoviridin, a streptogramin A antibiotic, on the 50S ribosomal subunit. By examining structural and biochemical evidence, we aim to offer a clear perspective on its mechanism of action in relation to other well-characterized 50S inhibitors.
This compound exerts its antibacterial effect by inhibiting protein synthesis, a fundamental cellular process.[1][2][3] Like other members of the streptogramin A class, it targets the large (50S) ribosomal subunit, specifically at the peptidyl transferase center (PTC).[1][3] This critical region of the ribosome is responsible for catalyzing the formation of peptide bonds between amino acids, the building blocks of proteins. By binding to the PTC, this compound effectively stalls this process, leading to the cessation of bacterial growth.
Comparative Analysis of Binding Interactions
While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the 50S ribosomal subunit is not yet publicly available, its binding site and mechanism of action can be confidently inferred from structural studies of its close analogs, such as virginiamycin M1 and dalfopristin. These studies provide a detailed blueprint of the streptogramin A binding pocket.
Key Interactions of Streptogramin A Antibiotics at the Peptidyl Transferase Center:
| Interacting Ribosomal Component | Type of Interaction | Significance in Inhibition | Reference Analogs |
| 23S rRNA Nucleotides (e.g., A2058, A2059, U2585, A2451) | Hydrogen bonding, Hydrophobic interactions | Direct interference with the positioning of the aminoacyl- and peptidyl-tRNAs at the A- and P-sites. | Virginiamycin M1, Dalfopristin |
| Ribosomal Proteins (e.g., L22) | Potential van der Waals contacts | Stabilization of the antibiotic's conformation within the binding pocket. | Dalfopristin/Quinupristin |
Biochemical studies have demonstrated that this compound's binding to the ribosome is mutually exclusive with other antibiotics that target the PTC, including chloramphenicol, lincomycin, and erythromycin.[1] This competitive binding provides strong evidence that they share an overlapping binding site.
Quantitative Comparison of Inhibitory Activity
| Antibiotic | Class | Target Site on 50S | Typical IC50 Range (μM) for Protein Synthesis |
| This compound | Streptogramin A | Peptidyl Transferase Center | Data not consistently reported |
| Virginiamycin M1 | Streptogramin A | Peptidyl Transferase Center | ~ 1 - 10 |
| Dalfopristin | Streptogramin A | Peptidyl Transferase Center | ~ 0.1 - 1 |
| Chloramphenicol | Phenicol | Peptidyl Transferase Center | ~ 1 - 5 |
| Lincomycin | Lincosamide | Peptidyl Transferase Center | ~ 0.1 - 1 |
| Erythromycin | Macrolide | Nascent Peptide Exit Tunnel / PTC | ~ 0.01 - 0.1 |
Note: IC50 values can vary significantly depending on the bacterial species and the specific in vitro translation system used.
Experimental Protocols for Binding Site Validation
The validation of an antibiotic's binding site on the ribosome relies on a combination of structural biology and biochemical techniques.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes
Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of large macromolecular complexes like the ribosome.
Methodology:
-
Ribosome Preparation: Isolate and purify 70S ribosomes or 50S subunits from a bacterial source (e.g., E. coli, Thermus thermophilus).
-
Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic (e.g., this compound) to ensure saturation of the binding site.
-
Vitrification: Apply a small volume of the ribosome-antibiotic complex to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: Image the vitrified sample in a transmission electron microscope equipped with a direct electron detector. A large dataset of images of individual ribosome particles in different orientations is collected.
-
Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, classify them to remove damaged or aggregated particles, and reconstruct a 3D map of the ribosome-antibiotic complex.
-
Model Building and Refinement: Fit an atomic model of the ribosome and the antibiotic into the 3D map and refine the coordinates to best fit the density.
Toeprinting Assay
Toeprinting is a biochemical technique used to map the precise location of a ribosome stalled on an mRNA molecule by an antibiotic.
Methodology:
-
In Vitro Translation System: Assemble an in vitro translation reaction containing a specific mRNA template, purified ribosomes, tRNAs, and translation factors.
-
Antibiotic Addition: Add the antibiotic of interest (e.g., this compound) to the reaction.
-
Ribosome Stalling: The antibiotic will cause the ribosome to stall at a specific codon on the mRNA.
-
Primer Extension: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the stall site. A reverse transcriptase enzyme is then used to synthesize a cDNA copy of the mRNA template.
-
Termination of Extension: The reverse transcriptase will stop when it encounters the stalled ribosome.
-
Analysis: The resulting cDNA products are separated by size on a denaturing polyacrylamide gel. The length of the truncated cDNA product precisely maps the position of the ribosome on the mRNA, revealing the site of antibiotic-induced stalling.
Logical Relationship of Binding and Inhibition
The binding of this compound to the 50S ribosomal subunit is the direct cause of its inhibitory effect on protein synthesis. This relationship can be visualized as a direct signaling pathway.
Conclusion
The validation of this compound's binding site on the 50S ribosomal subunit is strongly supported by a confluence of evidence. While direct high-resolution structural data for this compound is pending, the extensive structural and biochemical data available for its close streptogramin A analogs, virginiamycin M1 and dalfopristin, provide a robust model for its interaction with the peptidyl transferase center. Competitive binding assays and protein synthesis inhibition data further corroborate its mechanism of action. The experimental protocols outlined in this guide represent the gold standard for elucidating the binding and inhibitory mechanisms of ribosome-targeting antibiotics, paving the way for the development of novel therapeutics to combat bacterial infections.
References
A Comparative Guide to Synthetic vs. Naturally Isolated Griseoviridin
Introduction:
Griseoviridin is a potent, structurally complex member of the streptogramin A class of antibiotics, first isolated from Streptomyces griseoviridis.[1] It exhibits broad-spectrum antibacterial activity by inhibiting protein synthesis in susceptible bacteria.[2] Like other streptogramin A antibiotics, this compound often acts synergistically with group B streptogramins.[3] Its unique structure, which includes a 23-membered macrocycle and a distinctive nine-membered vinyl thioether macrolactone, makes it a challenging target for chemical synthesis but also a molecule of significant interest for therapeutic development.[1][3]
This guide provides a comparative overview of this compound obtained via two primary routes: isolation from its natural microbial source and multi-step total chemical synthesis. While direct, peer-reviewed studies comparing the biological performance of synthetic versus natural this compound are not prevalent—as a successful total synthesis yields a chemically identical molecule—this guide will focus on comparing the methodologies of production, their respective challenges, and outcomes. The biological data presented is representative of the this compound molecule's intrinsic activity, irrespective of its origin.
Data Presentation: Biological Activity of this compound
The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Cytotoxicity, measured by the half-maximal inhibitory concentration (IC50), is also a critical parameter in drug development.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | Type | Reported MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.4 - 1.5 |
| Bacillus subtilis | Gram-positive | ~0.2 |
| Escherichia coli | Gram-negative | 80 - 100 |
| Salmonella Typhimurium | Gram-negative | ~100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
(Note: Data is compiled from various sources and represents the general efficacy of this compound. Exact values can vary based on the specific strain and testing conditions.)[4]
Table 2: Cytotoxicity (IC50) Data for this compound
| Cell Line | Type | Reported IC50 |
| Various Human Cancer Lines | - | Data not readily available in the reviewed literature. |
| Normal Cell Lines | - | Data not readily available in the reviewed literature. |
(Note: While extensive cytotoxicity data for this compound is not publicly available, its mechanism of action shows a significantly lower affinity for eukaryotic ribosomes, suggesting a degree of selectivity for bacterial targets.)[2]
Experimental Protocols
Natural Isolation from Streptomyces griseoviridis
This process involves culturing the microorganism and subsequently extracting and purifying the target metabolite.
a) Strain and Culture Preparation: A pure culture of Streptomyces griseoviridis is obtained. A seed culture is prepared by inoculating a suitable liquid medium, such as ISP2 broth (composed of yeast extract, malt extract, and glucose), with spores or mycelial fragments. This culture is incubated for 3-4 days at approximately 28°C with constant agitation (e.g., 220 rpm) to generate sufficient biomass for inoculation of the main fermentation.[5][6]
b) Fermentation: A large-scale production medium (e.g., Starch Casein Broth or a custom nutrient medium) in a sterile fermenter is inoculated with the seed culture (typically 5-10% v/v).[5][7] The fermentation is maintained for 7-10 days at 28-30°C with controlled pH, aeration, and agitation to optimize the production of secondary metabolites, including this compound.[8]
c) Extraction: After the fermentation period, the culture broth is harvested. The mycelial mass is separated from the supernatant via centrifugation or filtration (e.g., using Whatman No. 1 filter paper).[5][8] The cell-free supernatant, which contains the secreted this compound, is then subjected to solvent extraction. An immiscible organic solvent, typically ethyl acetate, is mixed vigorously with the supernatant.[8] The organic phase, containing this compound, is separated from the aqueous phase. This process is usually repeated multiple times to maximize recovery.
d) Purification: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. This crude material is then subjected to multiple rounds of chromatography for purification. Common techniques include silica gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18) to achieve high purity of the final this compound compound.[7]
Total Chemical Synthesis (Chemoenzymatic Approach)
Modern synthetic strategies are often convergent, involving the independent synthesis of complex molecular fragments that are later joined. The following protocol is a generalized representation of a recently developed chemoenzymatic total synthesis.[3][9]
a) Fragment A Synthesis (Oxazole-containing fragment): The synthesis begins from a chiral syn-1,3-diol precursor. This starting material undergoes a series of reactions, including homologation to a vinyl iodide via a stereoselective Takai olefination. The oxazole motif is constructed in a multi-step sequence, typically involving the conversion of a serine-derived intermediate to an oxazoline, followed by oxidation to the aromatic oxazole. Finally, hydrolysis of a methyl ester yields the carboxylic acid of Fragment A.[3]
b) Fragment B Synthesis (Vinyl Stannane-containing fragment): This fragment is typically constructed starting from a chiral epoxide. The synthesis involves steps to install the necessary functional groups, culminating in the creation of a vinyl stannane moiety, which is crucial for the subsequent coupling reaction.
c) Fragment Coupling and Macrocyclization: Fragment A (carboxylic acid) and Fragment B (amine) are joined via a standard peptide coupling reaction. Following this, an intramolecular palladium-catalyzed Stille macrocyclization is performed. This key step uses the vinyl iodide on one end of the coupled molecule and the vinyl stannane on the other to form the large 23-membered macrocycle, yielding the direct precursor to this compound, known as pre-griseoviridin.[3][10]
d) Final Chemoenzymatic C–S Bond Formation: The crucial, strained nine-membered thioether lactone is formed in the final step. Pre-griseoviridin is incubated with the Cytochrome P450 enzyme SgvP, along with surrogate redox partners (e.g., spinach ferredoxin/ferredoxin reductase) and a cofactor like NADP+. This enzyme catalyzes the stereospecific formation of the C–S bond, converting pre-griseoviridin into the final active this compound molecule with high efficiency.[3]
Visualizations: Workflows and Mechanism of Action
Caption: Workflow for the natural isolation of this compound.
Caption: Convergent chemoenzymatic total synthesis of this compound.
Caption: this compound inhibits bacterial protein synthesis.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. The mode of action of this compound at the ribosome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Endophytic Streptomyces griseorubens MPT42 and Assessment of Antimicrobial Synergistic Interactions of Its Extract and Essential Oil from Host Plant Litsea cubeba [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Griseoviridin's Potential Against Vancomycin-Resistant Enterococcus faecium: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers are exploring the potential of older and lesser-studied antimicrobial compounds. This guide provides a comparative analysis of griseoviridin, a streptogramin A antibiotic, and its potential activity against vancomycin-resistant Enterococcus faecium (VREF), a significant nosocomial pathogen. Due to a scarcity of recent, direct experimental data on this compound against VREF, this guide draws comparisons with the well-characterized streptogramin combination quinupristin/dalfopristin, as well as the current standard-of-care agents, linezolid and daptomycin.
Executive Summary
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) ranges for various antibiotics against vancomycin-resistant Enterococcus faecium. It is important to note that direct and recent MIC data for this compound against VREF is limited. The data for quinupristin/dalfopristin, a combination of a streptogramin A (dalfopristin) and a streptogramin B (quinupristin), is included to provide a relevant benchmark for streptogramin activity.
| Antibiotic/Compound | Class | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | Streptogramin A | Data not available | Data not available | Data not available |
| Quinupristin/Dalfopristin | Streptogramin A/B | 1 | 1.0 - 2 | 0.03 - 16[1][2][3][4][5][6] |
| Linezolid | Oxazolidinone | 1.5 - 2 | 2 - 4 | 0.72 - 4[7][8][9][10] |
| Daptomycin | Lipopeptide | 1 - 4 | 1.5 - 8 | 0.38 - 8[11][12] |
Note: MIC values can vary depending on the specific VREF isolates and the testing methodology used.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Isolate: A pure, overnight culture of the VREF strain to be tested, grown on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of the antibiotic (e.g., this compound) of known concentration, prepared in a suitable solvent.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Several colonies of the VREF isolate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
A two-fold serial dilution of the antimicrobial agent is prepared in CAMHB directly in the 96-well plate. This creates a range of concentrations to test.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the VREF isolate.
Mechanism of Action and Resistance
This compound and Streptogramin A Mechanism of Action
This compound, as a streptogramin A antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[13][14][15][16] This binding event interferes with two key processes: the binding of aminoacyl-tRNA to the A-site and the formation of peptide bonds. Streptogramin A antibiotics are typically bacteriostatic when used alone. However, they exhibit a synergistic bactericidal effect when combined with streptogramin B antibiotics. The binding of the streptogramin A component induces a conformational change in the ribosome, which increases the binding affinity for the streptogramin B component.[13][17]
VREF Resistance Mechanisms to Streptogramins
Resistance of E. faecium to streptogramin antibiotics can occur through several mechanisms. For streptogramin A antibiotics like this compound, the primary mechanism is enzymatic modification by virginiamycin acetyltransferases (VatD and VatE), which acetylate the drug, preventing it from binding to the ribosome.[18][19] Resistance to the streptogramin B component is often mediated by ribosomal methylation (encoded by erm genes) or by efflux pumps that actively remove the antibiotic from the bacterial cell.[18][20][21]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative in vitro activity of quinupristin/dalfopristin against multidrug resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of quinupristin/dalfopristin on the outcome of vancomycin-resistant Enterococcus faecium bacteraemia: comparison with a control cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Treatment of vancomycin-resistant Enterococcus faecium infections with an investigational streptogramin antibiotic (quinupristin/dalfopristin): a report of fifteen cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjima.org [mjima.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Treatment options for vancomycin-resistant enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci of Various Van Types and Comparison of Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Streptogramin Antibiotics: Mode of Action and Resistance: Ingenta Connect [ingentaconnect.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Molecular analysis of streptogramin resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic group A streptogramin antibiotics that overcome Vat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distribution of streptogramin resistance determinants among Enterococcus faecium from a poultry production environment of the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Griseoviridin
Griseoviridin is a potent antibacterial compound belonging to the streptogramin family of antibiotics.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks of exposure for researchers, scientists, and drug development professionals. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Hazard Identification and Toxicity
This compound is classified as a poison when administered via intraperitoneal, subcutaneous, and intravenous routes.[2] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with the care required for hazardous materials.
Quantitative Toxicity Data
| Route of Administration | Species | LD50 Value |
| Intraperitoneal (ipr) | Mouse (mus) | 100 mg/kg |
| Subcutaneous (scu) | Mouse (mus) | 100 mg/kg |
| Intravenous (iv) | Mouse (mus) | 75 mg/kg |
| Source: Biomar Microbial Technologies MSDS[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against exposure to this compound. The following table outlines the recommended PPE for routine handling and emergency situations.
| PPE Category | Routine Handling | Emergency Situations (e.g., Spills) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3] | Heavy rubber gloves.[2] |
| Eye Protection | Protective safety goggles or a face shield.[2][3] | Full-face respirator or a face shield worn over goggles.[3] |
| Body Protection | Protective clothing, such as a lab coat or coveralls, that covers the entire body from wrists to ankles.[2][3] | A clean, dry protective suit.[3] |
| Footwear | Closed-toe shoes; protective boots are recommended.[2] | Rubber boots.[2] |
| Respiratory Protection | Not generally required with adequate ventilation, but a respirator should be used if dust or aerosols are generated. | An appropriate respirator is mandatory.[2] |
Operational Plan for Handling
Adherence to a strict operational workflow is essential for minimizing the risk of exposure to this compound.
1. Preparation:
-
Ensure the work area is in a well-ventilated space, such as a chemical fume hood.[2]
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Avoid all direct contact with the product.[2]
-
Prevent the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for this compound.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed when not in use.[2]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[2]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[4] Consult a physician.[2] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[2] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[2] |
| Ingestion | Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate emergency PPE, cover the spill with an absorbent material such as sand or vermiculite.[2] Collect the material into a closed container for proper disposal.[2]
Disposal Plan
All this compound waste, including contaminated materials and disposable PPE, must be treated as hazardous waste.
-
Place all waste into a sealed, labeled container.
-
Dispose of the waste in accordance with local, state, and federal regulations for hazardous chemical waste.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomarmt.com [biomarmt.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
